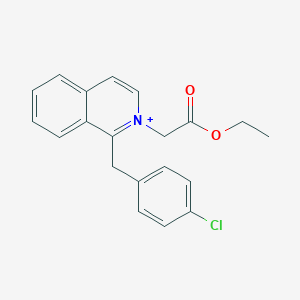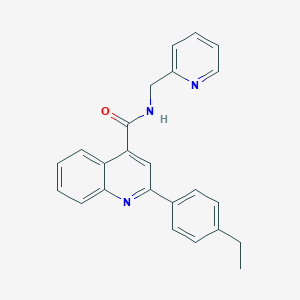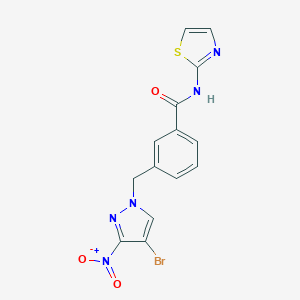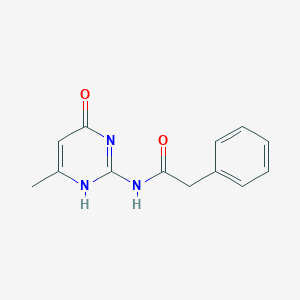
1-(4-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)isoquinolinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)isoquinolinium is a chemical compound that belongs to the isoquinolinium family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medical research, pharmacology, and biochemistry.
作用机制
The mechanism of action of 1-(4-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)isoquinolinium involves the inhibition of various enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain. Additionally, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division, which is essential for cancer cell growth.
Biochemical and Physiological Effects
1-(4-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)isoquinolinium has various biochemical and physiological effects in the body. This compound has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins. Additionally, it has been shown to inhibit cancer cell growth by inhibiting the activity of topoisomerase II. Furthermore, it has been shown to inhibit bacterial growth by disrupting the bacterial cell membrane.
实验室实验的优点和局限性
1-(4-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)isoquinolinium has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit various enzymes and proteins, making it a potential candidate for drug development. Additionally, it has shown potential as an anti-inflammatory, analgesic, anticancer, and antibacterial agent. However, one of the limitations is its potential toxicity, which requires careful handling and monitoring during lab experiments.
未来方向
There are several future directions for research on 1-(4-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)isoquinolinium. One of the future directions is to explore its potential as a drug candidate for various diseases, including cancer, inflammation, and bacterial infections. Additionally, further research is needed to understand its mechanism of action and its potential side effects. Furthermore, research is needed to explore its potential as a diagnostic agent for various diseases.
合成方法
The synthesis method for 1-(4-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)isoquinolinium involves several steps. The first step involves the reaction of 4-chlorobenzyl chloride with sodium ethoxide in ethanol to form 4-chlorobenzyl ethyl ether. The second step involves the reaction of 4-chlorobenzyl ethyl ether with 2-ethoxyacetyl chloride in the presence of triethylamine to form 1-(4-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)isoquinolinium. This synthesis method has been validated through various studies and is considered reliable.
科学研究应用
1-(4-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)isoquinolinium has various scientific research applications due to its unique properties. This compound has been extensively studied in the field of pharmacology and has shown potential as an anti-inflammatory and analgesic agent. Additionally, it has been studied as a potential anticancer agent due to its ability to inhibit cancer cell growth. Furthermore, it has shown potential as an antibacterial agent due to its ability to inhibit bacterial growth.
属性
分子式 |
C20H19ClNO2+ |
|---|---|
分子量 |
340.8 g/mol |
IUPAC 名称 |
ethyl 2-[1-[(4-chlorophenyl)methyl]isoquinolin-2-ium-2-yl]acetate |
InChI |
InChI=1S/C20H19ClNO2/c1-2-24-20(23)14-22-12-11-16-5-3-4-6-18(16)19(22)13-15-7-9-17(21)10-8-15/h3-12H,2,13-14H2,1H3/q+1 |
InChI 键 |
LBUHIHYKAGUWTC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C[N+]1=C(C2=CC=CC=C2C=C1)CC3=CC=C(C=C3)Cl |
规范 SMILES |
CCOC(=O)C[N+]1=C(C2=CC=CC=C2C=C1)CC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 2-{[(1,2,3-trimethyl-1H-indol-5-yl)carbonyl]amino}benzoate](/img/structure/B280445.png)
![4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether](/img/structure/B280449.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B280450.png)
![N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B280451.png)

![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B280453.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B280457.png)
![4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}morpholine](/img/structure/B280458.png)

![1-(1-Adamantyl)-3-[1-(phenylmethyl)-4-pyrazolyl]urea](/img/structure/B280461.png)


![5,6-dichloro-1-{[2'-(2-trityl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole](/img/structure/B280465.png)